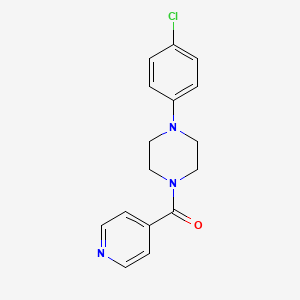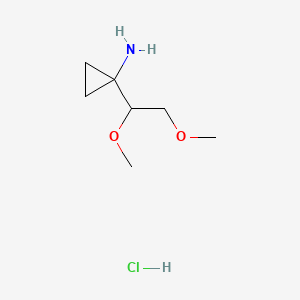![molecular formula C11H13ClF3N B13560264 (R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B13560264.png)
(R)-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a chiral amine compound with significant applications in various fields, including pharmaceuticals and organic synthesis. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Cyclopropanation: The aldehyde undergoes cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst.
Reductive Amination: The cyclopropyl derivative is then subjected to reductive amination with an appropriate amine source to introduce the amine group.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride often employs optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the trifluoromethyl group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, thiols, polar aprotic solvents.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Azides, thiols derivatives.
Applications De Recherche Scientifique
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: Acts as an intermediate in the synthesis of drugs targeting neurological disorders and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.
Mécanisme D'action
The mechanism of action of ®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, leading to potent biological effects. The compound may modulate enzymatic activity or receptor signaling pathways, resulting in therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(trifluoromethyl)benzylamine hydrochloride
- ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine
- ®-1-[3-(trifluoromethyl)phenyl]ethanol
Uniqueness
®-cyclopropyl[3-(trifluoromethyl)phenyl]methanamine hydrochloride stands out due to its unique cyclopropyl group, which imparts additional rigidity and stability to the molecule. This structural feature enhances its chemical and biological properties, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C11H13ClF3N |
|---|---|
Poids moléculaire |
251.67 g/mol |
Nom IUPAC |
(R)-cyclopropyl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)9-3-1-2-8(6-9)10(15)7-4-5-7;/h1-3,6-7,10H,4-5,15H2;1H/t10-;/m1./s1 |
Clé InChI |
AEYXRMSWSQYWIG-HNCPQSOCSA-N |
SMILES isomérique |
C1CC1[C@H](C2=CC(=CC=C2)C(F)(F)F)N.Cl |
SMILES canonique |
C1CC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,1-Dimethylethyl 4-[[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonyl]methyl]-1-piperidinecarboxylate](/img/structure/B13560232.png)
![Tert-butyl9-hydroxy-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13560240.png)





![5-[(azetidin-3-yl)methyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B13560270.png)
![6-[2-(4-Fluorophenyl)ethynyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B13560276.png)
